N,N'-4,4'-biphenyldiyldi(2-furamide)
Description
N,N'-4,4'-Biphenyldiyldi(2-furamide) is a biphenyl-based compound featuring two 2-furamide moieties linked via the 4,4' positions of a biphenyl backbone.
Properties
Molecular Formula |
C22H16N2O4 |
|---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
N-[4-[4-(furan-2-carbonylamino)phenyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(19-3-1-13-27-19)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-22(26)20-4-2-14-28-20/h1-14H,(H,23,25)(H,24,26) |
InChI Key |
BAZUXDNJMMZAKQ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations: Sulfonamides vs. Furamides
- N,N'-[4,4'-Biphenyldiyldi(2R)-2,1-propanediyl]dimethanesulfonamide (C₂₀H₂₈N₂O₄S₂, MW 424.57): This sulfonamide derivative shares the biphenyl backbone but replaces furamides with methanesulfonamide groups. The sulfonamide groups enhance solubility in polar solvents compared to furamides, while the stereocenters (2R configuration) may influence chiral recognition in host-guest systems . Key Difference: Sulfur-containing groups (sulfonamide vs.
- N-{((2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide (from ): A bicyclic amine-linked 2-furamide derivative.
Biphenyl-Based Analogs with Different Substituents
- N,N'-Dibenzyl-4,4'-Bipyridinium Chloride (G1): A charged bipyridinium derivative with benzyl groups. Unlike the neutral biphenyldiyldi(2-furamide), this compound forms 2:1 host-guest complexes with cucurbiturils due to its cationic nature and flexible benzyl termini . Application Contrast: G1 is used in supramolecular assemblies, whereas biphenyldiyldi(2-furamide) may serve as a monomer for polyamides or antioxidants.
- 2,2′-(Biphenyl-4,4′-diyldioxy)diacetic Acid N,N-Dimethylformamide Solvate (C₁₆H₁₄O₆·C₃H₇NO): Features diacetic acid substituents instead of furamides. The carboxylic acid groups enable coordination chemistry, while the DMF solvate improves crystallinity. The orthorhombic crystal packing (a = 7.747 Å, b = 8.176 Å, c = 28.625 Å) suggests a layered structure, differing from the likely linear arrangement of furamide derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Influence : Sulfonamide derivatives with 2R configurations (e.g., ) exhibit defined stereochemistry, which could guide the design of enantioselective biphenyldiyldi(2-furamide) analogs for asymmetric catalysis .
- Thermal Stability : Phthalimide derivatives () outperform furamides in high-temperature applications, suggesting that substituting biphenyldiyldi(2-furamide) with electron-withdrawing groups may enhance thermal resilience .
- Crystallinity : The DMF-solvated diacetic acid biphenyl derivative () demonstrates how solvent interactions can stabilize crystal structures, a consideration for optimizing the solid-state properties of furamide analogs .
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